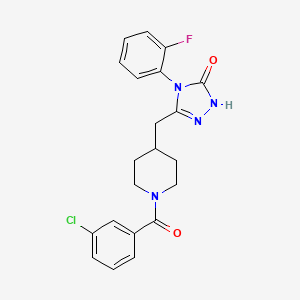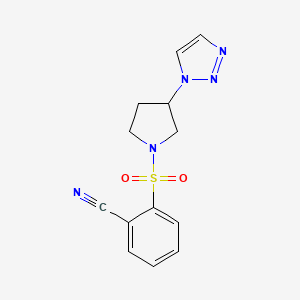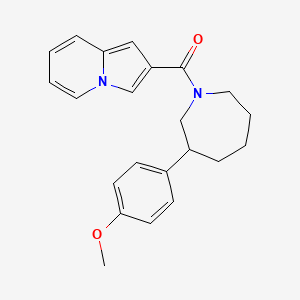
3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Biologically active derivatives of 1,2,4-triazoles, including compounds similar to the one , have been synthesized and structurally characterized. These compounds show various intermolecular interactions in their crystalline solid form, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. The role of these interactions in molecular packing and their nature were evaluated through computational procedures using PIXEL and Hirshfeld analysis. The H…F interactions were particularly prominent in molecular packing (Shukla et al., 2017).
Antagonist Activity
- A series of compounds, including derivatives of 1,2,4-triazole, were tested for 5-HT2 and alpha 1 receptor antagonist activity. Among them, certain compounds demonstrated significant 5-HT2 antagonist activity, indicating their potential for use in neurological or psychiatric applications (Watanabe et al., 1992).
Structural Characterization and Antipsychotic Potential
- The structural characterization of similar 1,2,4-triazole compounds has been undertaken, with a focus on their potential as selective alpha 1-adrenoceptor antagonists. Derived from the antipsychotic sertindole, these compounds show high selectivity and potential central nervous system (CNS) activity, indicating their potential use in developing new antipsychotic medications (Balle et al., 2003).
Molecular Docking and Anticancer Activity
- Detailed studies using density functional theory and molecular docking have been conducted on benzimidazole derivatives bearing 1,2,4-triazole. These studies have focused on the anti-cancer properties of these compounds, revealing significant binding affinities and potential anti-cancer activities (Karayel, 2021).
Synthesis and Antimicrobial Activities
- Novel derivatives of 1,2,4-triazole have been synthesized and screened for antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity of Schiff Bases
- A novel series of 1,2,4-triazole Schiff bases containing a specific piperazine group were synthesized and tested for antitumor activity. The study found significant inhibitory activity against tumor cells, indicating their potential use in cancer treatment (Ding et al., 2016).
PET Imaging of Fatty Acid Amide Hydrolase
- A study developed a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer, which includes a 1,2,4-triazole structure, showed high specificity and could be valuable in neurological research (Kumata et al., 2015).
Eigenschaften
IUPAC Name |
3-[[1-(3-chlorobenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-5-3-4-15(13-16)20(28)26-10-8-14(9-11-26)12-19-24-25-21(29)27(19)18-7-2-1-6-17(18)23/h1-7,13-14H,8-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRAGQFUQNMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)



![2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride](/img/structure/B2421480.png)


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)

